N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides using catalysts such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) . These reducing agents are chosen for their selectivity and ability to reduce various functional groups without affecting reducible substituents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reducing agents and catalysts. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: As mentioned earlier, reducing agents like LiAlH4 and NaBH4 are used to reduce nitriles and amides to amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Catalysts: Palladium (Pd), Platinum (Pt)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE has several applications in scientific research:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It is a constituent of several pharmaceuticals, including antidepressants and analgesics.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- **2-Methoxy-5-((phenylamino)methyl)phenol
- **Benzophenone, 4-(dimethylamino)-
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-4-METHOXYBENZAMIDE is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C22H24N2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)-4-methoxybenzamide |
InChI |
InChI=1S/C22H24N2O3/c1-23(2)19-10-6-17(7-11-19)15-24(16-21-5-4-14-27-21)22(25)18-8-12-20(26-3)13-9-18/h4-14H,15-16H2,1-3H3 |
InChI Key |
ZVXSOGZFIVVOHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.